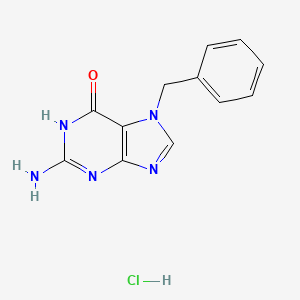
2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride
概要
説明
2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride is a useful research compound. Its molecular formula is C12H12ClN5O and its molecular weight is 277.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that guanine, a compound with a similar structure, plays a crucial role in the formation of dna and rna .
Mode of Action
Guanine is known to assemble into square-planar groups that resemble macrocycles, where the bases interact via hydrogen bonds .
Biochemical Pathways
In dna and rna, stretches of guanine bases are reported to form stable four-stranded helices in the presence of sodium or potassium ions .
Pharmacokinetics
It is known that guanine is soluble in hydrochloric acid .
Result of Action
Guanine is known to play a crucial role in the formation of dna and rna, which are essential for all known forms of life .
Action Environment
It is known that guanine is soluble in hydrochloric acid , suggesting that the compound’s action may be influenced by the pH of its environment.
生物活性
2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-one hydrochloride, with the CAS number 20755-15-1, is a purine derivative that has garnered attention for its potential biological activities. This compound is known for its structural similarity to nucleobases and has been investigated for various pharmacological properties, including antitumor and antiviral activities.
The molecular formula for this compound is CHClNO, with a molecular weight of 277.71 g/mol. The compound features a complex structure conducive to interactions with biological targets, characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 277.71 g/mol |
| Molecular Formula | CHClNO |
| XLogP3 | -1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 96.2 Ų |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed an IC value indicating cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Cytotoxicity Assay : In vitro assays revealed that the compound inhibited cell growth in MDA-MB-231 cells with an IC of approximately 5 μM. Morphological changes consistent with apoptosis were observed at this concentration.
- Mechanism of Action : Further investigations indicated that the compound induces apoptosis through caspase activation, specifically enhancing caspase-3 activity by up to 1.5 times at concentrations around 10 μM. Cell cycle analysis showed a significant arrest in the G2/M phase, indicating its role in disrupting normal cell division.
Antiviral Activity
In addition to its antitumor effects, preliminary studies suggest that this compound may possess antiviral properties. The compound has been evaluated for its ability to inhibit viral replication in cell cultures.
Research Findings
A study focusing on its antiviral activity reported that the compound inhibited the replication of certain RNA viruses at micromolar concentrations. The mechanism appears to involve interference with viral RNA synthesis, although further research is needed to elucidate this pathway fully.
Summary of Biological Activities
| Activity Type | Target Cells | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MDA-MB-231 | ~5 | Induces apoptosis via caspase activation |
| Antiviral | Various RNA viruses | TBD | Inhibits viral RNA synthesis |
特性
IUPAC Name |
2-amino-7-benzyl-1H-purin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.ClH/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,13,15,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPYUIHMLLXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














